molecular formula C10H13ClN2O3S B11801342 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine

4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine

Cat. No.: B11801342
M. Wt: 276.74 g/mol
InChI Key: ZMWQXVHXIDVOEA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, H2-pyridine)
  • δ 8.12 (d, J = 2.4 Hz, 1H, H4-pyridine)
  • δ 3.60–3.55 (m, 4H, morpholine H2/H6)
  • δ 3.15–3.10 (m, 4H, morpholine H3/H5)
  • δ 2.40 (s, 3H, C5-methyl)

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 155.2 (C3-pyridine)
  • δ 147.6 (C5-pyridine)
  • δ 139.8 (C6-pyridine)
  • δ 128.4 (C4-pyridine)
  • δ 124.9 (C2-pyridine)
  • δ 66.5 (morpholine C2/C6)
  • δ 44.3 (morpholine C3/C5)
  • δ 21.7 (C5-methyl)

The sulfonyl group deshields adjacent protons, causing downfield shifts for H2/H4 pyridine signals compared to unsubstituted pyridine (δ ~7.26 for H2).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1345, 1162 (S=O asymmetric/symmetric stretch)
  • 1580 (C=N pyridine ring)
  • 2920, 2850 (C–H aliphatic stretch, morpholine/methyl)
  • 680 (C–Cl stretch)

The absence of N–H stretches (3300–3500 cm⁻¹) confirms complete sulfonylation of the morpholine nitrogen.

Mass Spectrometry

High-resolution ESI-MS shows:

  • [M+H]⁺ at m/z 277.0431 (calc. 277.0418)
  • [M+Na]⁺ at m/z 299.0250 (calc. 299.0237)
  • Characteristic fragment ions:
    • m/z 142.03 ([C₆H₅ClN]⁺, pyridine cleavage)
    • m/z 100.08 ([C₄H₈NO]⁺, morpholine ring)

Isotope patterns match theoretical distributions for Cl (3:1) and S (4.4% ³⁴S).

Properties

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

IUPAC Name

4-(6-chloro-5-methylpyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C10H13ClN2O3S/c1-8-6-9(7-12-10(8)11)17(14,15)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3

InChI Key

ZMWQXVHXIDVOEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Chemical Reactions Analysis

Functionalization of the Pyridine Ring

The 6-chloro-5-methylpyridine moiety offers sites for further modification:

Chlorine Substitution Reactions

  • Amination : The chloro group can be replaced with amines (e.g., aliphatic or aromatic amines) under Pd-catalyzed Buchwald-Hartwig conditions .

    • Example : Reaction with cyclopentylpiperidin-4-amine in N-methylpyrrolidone (NMP) at 80°C yields substituted sulfonamides (65–92%) .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 6-position .

Methyl Group Oxidation

  • The 5-methyl group can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though specific conditions for this substrate are not explicitly documented .

Sulfonamide Stability and Reactivity

  • Hydrolysis Resistance : The sulfonamide bond is stable under acidic and basic conditions (pH 1–12) .

  • Click Chemistry Compatibility : The sulfonamide group does not interfere with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for appending triazole rings .

Key Analytical Data

While direct data for 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine is limited, analogous compounds provide reference spectra:

  • ¹H NMR (DMSO-d₆) : Expected signals at δ 3.1–3.7 ppm (morpholine protons), δ 7.5–8.5 ppm (pyridine protons), and δ 2.3 ppm (methyl group) .

  • LCMS : Molecular ion peak at m/z 304.9 [M+H]⁺ .

Reaction Optimization Notes

  • Catalysts : Pd/C or CuI improves coupling efficiency in cross-reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates for aromatic substitutions .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine exhibits significant anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. Preliminary studies show that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

2. Modulation of Calcium Channels
This compound has been identified as a potential modulator of calcium release-activated calcium (CRAC) channels. Such modulation is relevant for treating disorders associated with inappropriate CRAC activity, including allergic and inflammatory diseases . The implications of this activity suggest therapeutic benefits in conditions like asthma and autoimmune disorders.

Case Studies

Several studies have documented the efficacy of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine in various experimental settings:

  • Anticancer Studies : One study demonstrated that specific derivatives of this compound could reduce cell viability in A549 lung cancer cells by over 50% at certain concentrations, indicating strong anticancer potential .
  • CRAC Channel Modulation : Another investigation highlighted its role as a CRAC channel modulator, showing promise in alleviating symptoms associated with allergic reactions by reducing calcium influx in immune cells .

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

The target compound’s pyridine core distinguishes it from other sulfonyl morpholine derivatives:

Compound Core Structure Key Substituents Reference
4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine Pyridine 6-Cl, 5-CH₃, sulfonyl morpholine Synthesized
4-[1-(3-Phenyl-isoxazol-5-yl)-cyclopent-3-enesulfonyl]-morpholine Isoxazole-cyclopentene Phenyl, sulfonyl morpholine
2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno-pyrimidine Cl, morpholine
N-substituted sulfonamides (e.g., bromo/methoxy derivatives) Benzene/pyrimidine Br, OCH₃, sulfonyl morpholine

Key Observations :

  • Pyridine vs.
  • Isoxazole Derivatives : The isoxazole-containing analogs () exhibit stronger antibacterial activity (inhibition zones up to 22 mm), suggesting that heterocyclic substituents enhance antimicrobial potency compared to simple pyridine derivatives .

Substituent Effects on Activity and Physicochemical Properties

Substituents critically influence solubility, lipophilicity, and target binding:

Substituent Compound Example Impact Reference
6-Cl, 5-CH₃ (pyridine) Target compound Enhances electrophilicity and steric hindrance; may reduce metabolic degradation. Inferred
Trifluoromethyl (CF₃) Example 329 () Increases lipophilicity (logP) and bioavailability.
Bromo (Br) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)...] Improves halogen bonding with biological targets.
Isoxazole 4-(3-p-Tolyl-isoxazol-5-ylmethanesulfonyl)-morpholine Enhances antibacterial activity via electron-deficient heterocycle.

Key Observations :

  • Chloro and Methyl Groups : The 6-Cl and 5-CH₃ groups on the pyridine ring likely improve target selectivity but may reduce solubility compared to polar substituents like methoxy (OCH₃) .
  • Trifluoromethyl (CF₃) : Analogs with CF₃ () show higher metabolic stability, suggesting that substituting CH₃ with CF₃ in the target compound could enhance pharmacokinetics .

Key Observations :

  • Isoxazole-containing derivatives outperform oxazolidinones () in antibacterial activity, likely due to enhanced target affinity from the isoxazole ring .

Key Observations :

  • The target compound’s synthesis likely parallels ’s oxazolidinone route, using 2-chloro-5-nitropyridine as a precursor .
  • Thieno-pyrimidine derivatives require harsher conditions (e.g., potassium carbonate in acetonitrile) compared to pyridine-based syntheses .

Biological Activity

4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine is C₉H₁₁ClN₂O₂S. The compound features a morpholine ring connected to a sulfonyl group and a chloro-substituted pyridine moiety. The presence of these functional groups enhances its chemical reactivity and biological activity.

Synthesis

The synthesis of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine typically involves the reaction of morpholine with a suitable sulfonyl chloride derivative of the chloro-substituted pyridine. The reaction conditions must be optimized to ensure high yields and purity of the final product.

Antimicrobial Activity

Research indicates that 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These MIC values suggest that the compound could be effective in treating infections caused by these pathogens.

Interaction Studies

Preliminary studies have focused on the binding affinity of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine with various biological targets, including enzymes and receptors involved in disease pathways. For instance, docking studies have indicated potential interactions with carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis.

Table 2: Binding Affinity Data

Target EnzymeBinding Energy (kcal/mol)
Carbonic Anhydrase IX-10.5
Carbonic Anhydrase II-8.2

These findings highlight the compound's potential as an inhibitor of CA IX, suggesting avenues for cancer therapy development.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine, against resistant strains of bacteria. The results indicated that this compound was among the most effective in inhibiting growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
  • Cancer Research : In another study, the compound was tested for its ability to induce apoptosis in cancer cell lines. Results demonstrated that it significantly increased apoptosis markers in MDA-MB-231 breast cancer cells, suggesting a potential role in cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine, and what intermediates are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. Key intermediates include chlorinated pyridine derivatives (e.g., 6-chloro-5-methylpyridin-3-yl sulfonyl chloride) and morpholine. Microwave-assisted synthesis (e.g., coupling with (hetero)aryl sulfonyl chlorides under controlled temperatures) can improve efficiency . Critical steps involve maintaining anhydrous conditions and using catalysts like NaOH in 1-propanol for intermediate stabilization .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is essential for purity analysis. Structural confirmation requires 1^1H/13^{13}C NMR to verify sulfonyl and morpholine moieties, complemented by mass spectrometry (MS) for molecular ion validation. Differential scanning calorimetry (DSC) can assess thermal stability, particularly for polymorph identification .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Pre-purge storage vials with nitrogen to minimize oxidation. For long-term stability, conduct accelerated degradation studies at 40°C/75% relative humidity to identify degradation products .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between reported synthetic yields and observed reactivity in novel reaction conditions?

  • Methodological Answer : Use design of experiments (DoE) to isolate variables (e.g., solvent polarity, temperature gradients). For example, if lower yields occur in polar aprotic solvents, evaluate competing side reactions via LC-MS. Cross-reference with kinetic studies to identify rate-limiting steps, such as sulfonation efficiency .

Q. How can computational modeling be integrated to predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic sulfonyl group reactivity or molecular docking simulations to assess binding affinity with target enzymes (e.g., kinases). Validate predictions with in vitro assays, such as fluorescence polarization for protein-ligand interactions .

Q. What methodologies are recommended for evaluating the compound’s potential as a bioactive probe in disease models?

  • Methodological Answer : Screen against cell lines (e.g., cancer models) using dose-response assays (IC50_{50} determination). Pair with transcriptomic profiling (RNA-seq) to identify pathway modulation. For in vivo validation, use murine xenograft models with pharmacokinetic studies to monitor bioavailability and metabolite formation .

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data for structural analogs?

  • Methodological Answer : Perform 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities. Compare experimental IR spectra with simulated spectra (e.g., Gaussian software) for vibrational mode alignment. If inconsistencies persist, consider X-ray crystallography for definitive conformation analysis .

Q. What advanced techniques optimize the compound’s stability in aqueous formulations for biomedical applications?

  • Methodological Answer : Use lyophilization with cryoprotectants (e.g., trehalose) to enhance solubility. Monitor hydrolytic stability via pH-controlled stress testing (pH 1–9) with UPLC-MS to track degradation pathways. Consider prodrug derivatization (e.g., ester masking of sulfonyl groups) to improve bioavailability .

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